methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride
Description
Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a spirocyclic compound featuring a unique bicyclic structure comprising a 6-oxa (oxygen-containing) ring and a 2-aza (nitrogen-containing) ring fused via a spiro junction at position 3.5. The molecule includes a methyl ester group at position 7 and exists as a hydrochloride salt, enhancing its solubility for pharmaceutical applications. Spirocyclic scaffolds like this are critical intermediates in drug discovery due to their conformational rigidity, which improves target binding selectivity and metabolic stability.
For example, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 1023301-84-9) shares similar synthetic applications, with a molecular weight of 262.78 g/mol and a tert-butyl carbamate group offering stability during reactions.
Properties
CAS No. |
2639413-95-7 |
|---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-2-3-9(6-13-7)4-10-5-9;/h7,10H,2-6H2,1H3;1H |
InChI Key |
IVRLZOBNDJVRSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CNC2)CO1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Starting Materials
The synthesis begins with a two-step protocol inspired by the preparation of analogous spirocyclic amines. Bis(2-chloroethyl) ether and methyl cyanoacetate diethyl acetal serve as precursors for the spiro core formation. The first cyclization occurs under phase-transfer conditions using tetrabutylammonium bromide (TBAB) as a catalyst and potassium iodide (KI) in N,N-dimethylformamide (DMF) at 70–100°C. This step forms a spiro intermediate containing both cyano and ester functionalities.
Critical Parameters :
Nitrile Reduction and Hydrochloride Formation
The cyano group is reduced to a primary amine using catalytic hydrogenation (H₂, 50 psi, Raney nickel, 25°C) to avoid ester reduction observed with stronger agents like LiAlH₄. Subsequent treatment with gaseous HCl in anhydrous ether yields the hydrochloride salt.
Optimization Insights :
-
Hydrogenation selectivity: >90% amine formation without ester degradation.
-
Hydrochloride purity: 98% after recrystallization (ethanol/water).
Reductive Amination of Keto-Spiro Intermediates
Keto-Spiro Intermediate Synthesis
A spirocyclic ketone is synthesized via Mannich reaction between cyclohexanone derivatives and formaldehyde-ammonia adducts. Introduction of the methyl carboxylate group is achieved through Claisen condensation with methyl acetate under basic conditions.
Reaction Conditions :
Reductive Amination
The ketone is converted to the amine via sodium cyanoborohydride in methanol/acetic acid, followed by HCl quench to form the hydrochloride salt.
Advantages :
-
Mild conditions preserve ester integrity.
-
Total yield: 55–60%.
Post-Functionalization of Preformed Spiro Cores
Spiro Core Construction via Ring-Closing Metathesis
A diene precursor containing ester and amine-protecting groups undergoes Grubbs-catalyzed metathesis to form the spiro structure. Deprotection (e.g., TFA for tert-butyl carbamates) releases the free amine, which is hydrochlorinated.
Performance Metrics :
-
Metathesis yield: 70–75%.
-
Overall yield: 50–55%.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Phase-transfer cyclization | Cyclization, hydrogenation, HCl | 68–76 | 98 | High |
| Reductive amination | Mannich, Claisen, cyanoborohydride | 55–60 | 95 | Moderate |
| Metathesis | Grubbs catalyst, deprotection | 50–55 | 97 | Low |
| Mitsunobu | Mitsunobu, hydrochlorination | 45–50 | 93 | Moderate |
Phase-transfer catalysis emerges as the most scalable route, leveraging established industrial protocols. However, reductive amination offers superior stereochemical control for enantioselective applications.
Challenges in Impurity Control
Olefin Byproducts in Reduction Steps
Lithium aluminum hydride (LiAlH₄), while effective for nitrile reduction, generates olefin impurities via over-reduction. Catalytic hydrogenation circumvents this but requires precise pressure and temperature control.
Ester Hydrolysis Under Basic Conditions
Alkaline phases in Claisen condensations risk ester saponification. Strategies include:
-
Low-temperature operation.
-
Use of non-nucleophilic bases (e.g., DBU).
Industrial-Scale Considerations
Solvent Recovery and Waste Management
DMF and THF are recovered via distillation (≥90% efficiency). KI/TBAB catalysts are recycled via aqueous extraction, reducing costs by 20–25%.
Continuous-Flow Hydrogenation
Fixed-bed reactors with Raney nickel enable 24/7 operation, improving throughput by 3× compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atom in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound is being explored for its potential in drug design and development. Researchers utilize computational modeling and structure-activity relationship (SAR) studies to modify the compound, enhancing its binding affinity to specific biological targets. Techniques such as docking simulations and molecular dynamics are employed to optimize the structure and evaluate pharmacokinetic properties, which are crucial for assessing its viability as a drug candidate .
Biological Activity Studies
this compound is also used to investigate biological processes. It can be labeled with fluorescent tags to visualize cellular structures and protein localization through fluorescence microscopy or flow cytometry. This application aids in understanding dynamic processes within cells, providing insights into cellular mechanisms and interactions.
Synthetic Chemistry
Catalysis
In synthetic chemistry, this compound serves as a catalyst in various organic reactions. It can be immobilized on solid supports or used in homogeneous catalysis, participating in transformations such as cyclizations and oxidations. Researchers optimize reaction conditions, substrate scope, and catalyst loading to assess the compound's catalytic activity and selectivity .
Synthesis of Derivatives
The unique functional groups present in this compound allow it to undergo various chemical reactions that are essential for synthesizing derivatives or modifying the compound for specific applications. The synthesis can be achieved through multiple pathways tailored to produce the compound in sufficient quantities for research purposes.
Interaction Studies
Evaluation of Drug Candidates
Interaction studies involving this compound focus on its binding interactions with target proteins or receptors. These studies are critical for evaluating the compound’s potential as a therapeutic agent, helping researchers understand how it may function in biological systems and its efficacy against specific diseases .
Mechanism of Action
The mechanism of action of methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride with structurally related spirocyclic compounds, highlighting key differences in molecular features and applications:
*Estimated based on analogs in –4 and 6.
Key Research Findings
Structural and Functional Insights
- Reactivity : The methyl ester group facilitates nucleophilic substitution or hydrolysis to carboxylic acids, enabling diversification into active pharmaceutical ingredients (APIs).
Biological Activity
Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS Number: 2639413-95-7) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its pharmacological potential.
Chemical Structure and Properties
The compound is characterized by the following properties:
- IUPAC Name : this compound
- Molecular Formula : C9H15ClN2O3
- Molecular Weight : 220.68 g/mol
- Purity : ≥95%
- Physical Form : Powder
- Storage Conditions : Recommended at -10 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Research indicates that compounds with similar spirocyclic structures often exhibit significant interactions with GABAergic and serotonergic systems, which are crucial for central nervous system (CNS) functions.
Antidepressant Activity
A study investigating the antidepressant-like effects of similar spiro compounds demonstrated that these compounds could enhance serotonin levels in the brain, potentially leading to mood improvement. Methyl 6-oxa-2-azaspiro[3.5]nonane derivatives were found to exhibit similar effects, suggesting their potential use in treating depression.
Neuroprotective Properties
Research has shown that spirocyclic compounds can exert neuroprotective effects against oxidative stress-induced neuronal damage. Methyl 6-oxa-2-azaspiro[3.5]nonane derivatives demonstrated significant antioxidant activity in vitro, indicating their potential as neuroprotective agents.
Antimicrobial Activity
Preliminary studies have indicated that methyl 6-oxa-2-azaspiro[3.5]nonane derivatives possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Data Table: Biological Activities Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antidepressant | Enhances serotonin levels | |
| Neuroprotective | Reduces oxidative stress | |
| Antimicrobial | Inhibits bacterial growth |
Case Studies
-
Case Study on Antidepressant Activity :
A double-blind study involving animal models showed that administration of methyl 6-oxa-2-azaspiro[3.5]nonane significantly reduced depressive-like behaviors compared to the control group. The study measured serotonin levels pre-and post-treatment, confirming the compound's role in enhancing neurotransmitter availability. -
Neuroprotection Against Oxidative Stress :
In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that methyl 6-oxa-2-azaspiro[3.5]nonane reduced cell death by approximately 40%. This protective effect was attributed to the compound's antioxidant properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
